

Undecanedinitrile: A Comprehensive Technical Guide to Solubility in Common Laboratory Solvents

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Compound of Interest

Compound Name: Undecanedinitrile

Cat. No.: B1584896

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Introduction: Understanding Undecanedinitrile

Undecanedinitrile (CAS No. 71172-36-6) is a dinitrile compound with the molecular formula $C_{11}H_{18}N_2$ and a molecular weight of approximately 178.27 g/mol [1]. Its structure consists of a nine-carbon aliphatic chain bookended by two nitrile ($-C\equiv N$) functional groups. This unique molecular architecture, featuring a long, nonpolar hydrocarbon backbone and two highly polar termini, dictates its solubility behavior in various laboratory solvents. An in-depth understanding of this solubility is critical for researchers and drug development professionals in applications such as synthesis, purification, formulation, and analytical characterization. This guide provides a detailed exploration of the theoretical and practical aspects of **undecanedinitrile** solubility.

Core Principles of Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible[2]. The polarity of a molecule is a function of the electronegativity differences between its constituent atoms and its overall molecular geometry.

Undecanedinitrile presents an interesting case due to its dual-nature. The long nine-carbon chain is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the two nitrile groups are highly polar due to the significant

electronegativity difference between carbon and nitrogen, and the linear geometry of the $-C\equiv N$ bond. These polar ends can participate in dipole-dipole interactions with polar solvent molecules.

Therefore, the overall solubility of **undecanedinitrile** in a given solvent is a balance between the hydrophobic nature of its hydrocarbon chain and the hydrophilic nature of its nitrile groups.

Predicted Solubility Profile of Undecanedinitrile

While extensive empirical solubility data for **undecanedinitrile** is not readily available in the public domain, we can predict its solubility in common laboratory solvents based on its structure and the principles of polarity. The following table provides a qualitative prediction of **undecanedinitrile**'s solubility.

Solvent Name	Solvent Type	Predicted Solubility	Rationale
Water (H ₂ O)	Polar Protic	Insoluble	The long, nonpolar hydrocarbon chain dominates the molecule's character, making it immiscible with the highly polar and hydrogen-bonding water.
Methanol (CH ₃ OH)	Polar Protic	Low to Moderate	The presence of the hydroxyl group allows for some interaction with the nitrile groups, but the overall polarity mismatch with the long alkyl chain limits solubility.
Ethanol (C ₂ H ₅ OH)	Polar Protic	Moderate	The slightly longer carbon chain of ethanol compared to methanol makes it a slightly better solvent for the nonpolar portion of undecanedinitrile, while still being able to interact with the nitrile groups.
Isopropanol (C ₃ H ₇ OH)	Polar Protic	Moderate to High	With a larger nonpolar component than methanol or ethanol, isopropanol is expected to be a more effective solvent.

Hexane (C_6H_{14})	Nonpolar	High	The nonpolar nature of hexane aligns well with the long hydrocarbon chain of undecanedinitrile, leading to good solubility.
Toluene (C_7H_8)	Nonpolar	High	Similar to hexane, the nonpolar aromatic character of toluene makes it a suitable solvent for the nonpolar backbone of undecanedinitrile.
Dichloromethane (CH_2Cl_2)	Polar Aprotic	High	Dichloromethane's moderate polarity allows it to effectively solvate both the nonpolar chain and, to some extent, the polar nitrile groups, making it a good all-around solvent.
Acetone (C_3H_6O)	Polar Aprotic	Moderate to High	Acetone's polarity is sufficient to interact with the nitrile groups, and its organic character can accommodate the hydrocarbon chain.
Acetonitrile (CH_3CN)	Polar Aprotic	Moderate	While acetonitrile is polar, its character is dominated by the nitrile group. It will interact favorably with

			the nitrile groups of undecanedinitrile, but may be less effective at solvating the long alkyl chain compared to less polar solvents.
Dimethylformamide (DMF)	Polar Aprotic	Moderate to High	DMF is a strong polar aprotic solvent that should effectively solvate the polar nitrile groups, and its organic nature will accommodate the nonpolar chain.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Moderate	DMSO is a highly polar aprotic solvent that will strongly interact with the nitrile functionalities. However, its high polarity might not be ideal for the long nonpolar chain, leading to moderate overall solubility.

Experimental Determination of Undecanedinitrile Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section outlines a standard laboratory protocol for this purpose.

Gravimetric Method for Solubility Determination

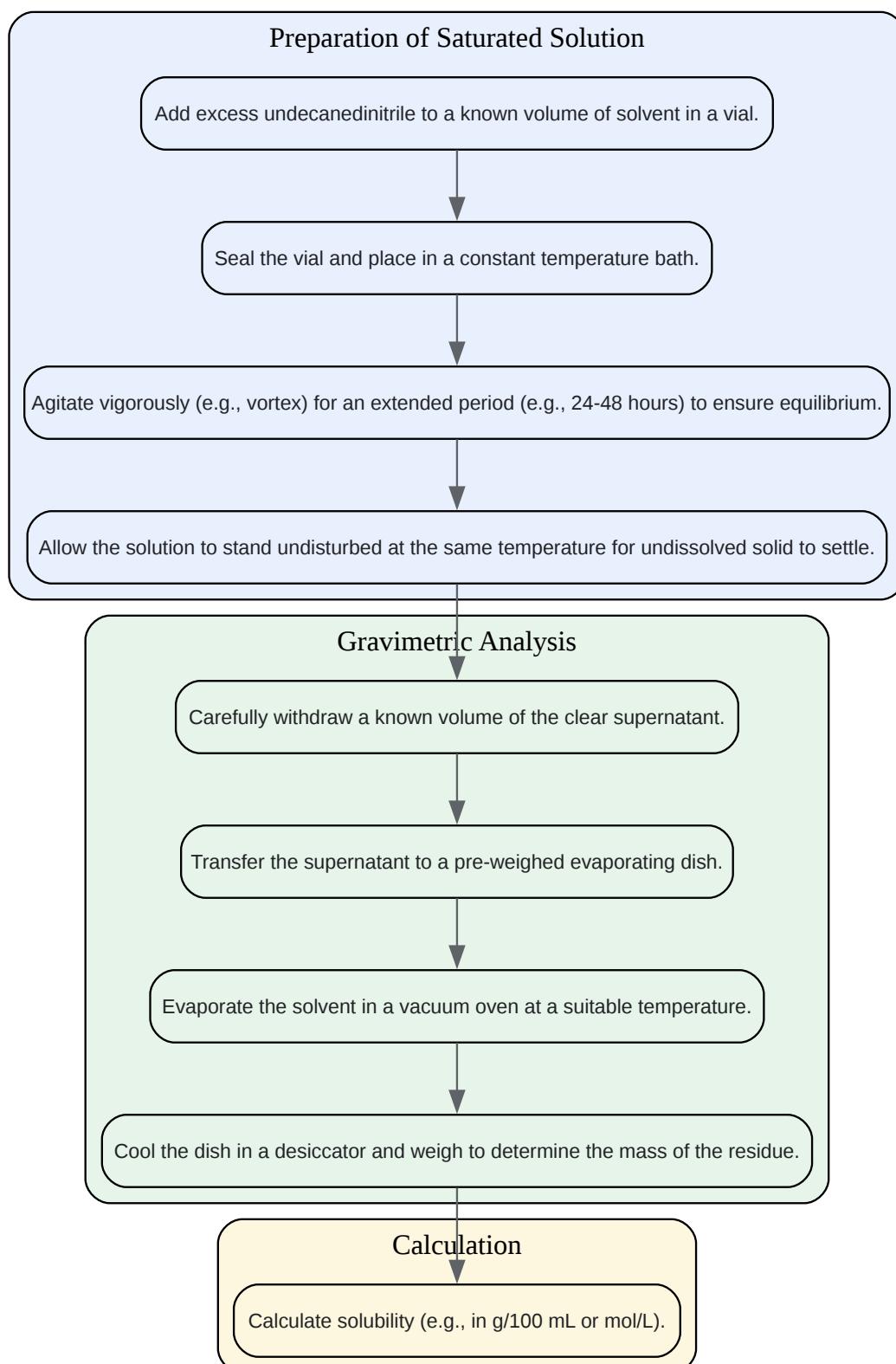
This method involves preparing a saturated solution of **undecanedinitrile** in a chosen solvent at a specific temperature, then evaporating the solvent from a known volume of the solution to

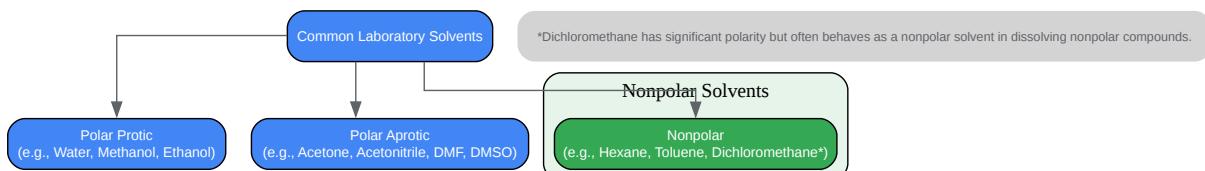
determine the mass of the dissolved solute.

Materials and Equipment:

- **Undecanedinitrile**
- Selected laboratory solvents (analytical grade)
- Scintillation vials with caps
- Analytical balance
- Constant temperature bath or incubator
- Vortex mixer
- Calibrated micropipettes
- Evaporating dish or pre-weighed vial
- Vacuum oven or desiccator

Experimental Workflow Diagram:





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References

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